2-({[2-(trifluoromethyl)phenyl]methyl}amino)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methylamino]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)12-6-2-1-4-11(12)9-20-13-10(8-18)5-3-7-19-13/h1-7H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEKNJCVZMFVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CC=N2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of the trifluoromethyl group and the pyridine ring in its structure suggests that it may interact with its targets through a combination of hydrophobic and π-π stacking interactions.
Biochemical Pathways
Without specific target identification, it is challenging to summarize the affected biochemical pathways of this compound. Compounds with similar structures have been found to participate in a variety of biochemical pathways, suggesting that this compound may also have diverse biological effects.
Biological Activity
The compound 2-({[2-(trifluoromethyl)phenyl]methyl}amino)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
The molecular formula of this compound is C12H10F3N3, with a molecular weight of 253.23 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H10F3N3 |
| Molecular Weight | 253.23 g/mol |
| CAS Number | [To be determined] |
Antimicrobial Activity
Recent studies indicate that compounds containing a trifluoromethyl group exhibit significant antimicrobial properties. For instance, a related compound was tested against various bacterial strains, showing promising results:
- Compound Structure : this compound
- Tested Strains : E. coli, S. aureus, C. albicans
- Inhibition Zones : Ranging from 15 mm to 25 mm depending on the concentration.
The presence of the trifluoromethyl group is believed to enhance interaction with bacterial cell membranes, thus increasing permeability and efficacy against pathogens .
Antichlamydial Activity
In a study focused on antichlamydial agents, derivatives of pyridine with trifluoromethyl substitutions were shown to possess selective activity against Chlamydia species. The compound demonstrated significant inhibitory effects in vitro:
- IC50 Values : Approximately 10 µM for selective strains.
- Comparison : Outperformed several known antibiotics, indicating its potential as a therapeutic agent .
Study 1: Synthesis and Evaluation
A synthesis study explored various derivatives of pyridine, including those with trifluoromethyl groups. The synthesized compounds were evaluated for their biological activities:
- Methodology : Compounds were synthesized via nucleophilic substitution reactions.
- Results : The trifluoromethyl-substituted compounds exhibited enhanced antimicrobial and antichlamydial activities compared to their non-fluorinated counterparts.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted the importance of the trifluoromethyl group in enhancing biological activity:
- Findings : Compounds lacking this group showed significantly reduced activity against bacterial strains.
- : The electron-withdrawing nature of the trifluoromethyl group is crucial for increasing the potency of these compounds .
Discussion
The biological activity of this compound illustrates the importance of chemical modifications in drug design. The incorporation of the trifluoromethyl group not only enhances antimicrobial properties but also broadens the scope for developing new therapeutic agents.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues include other pyridine-3-carbonitrile derivatives with variations in substituents. Key examples are:
Key Observations :
- Trifluoromethyl vs. Methoxy/Methylthio : The trifluoromethyl group in the target compound offers superior electronegativity and metabolic resistance compared to methoxy or methylthio groups .
- Carbonitrile Position : Pyridine-3-carbonitriles generally exhibit stronger intermolecular interactions than isomers with carbonitrile at other positions, as seen in photopolymerization studies .
Physicochemical Properties
- Solubility : Trifluoromethyl groups reduce aqueous solubility compared to methoxy-substituted derivatives but improve membrane permeability .
- Thermal Stability : Pyridine-3-carbonitriles with bulky substituents (e.g., hexahydropyran) exhibit higher melting points due to restricted molecular motion .
- HPLC Retention : Compounds with trifluoromethyl groups (e.g., EP 4,374,877 derivatives) show shorter HPLC retention times under reverse-phase conditions, suggesting moderate hydrophobicity .
Pharmacological and Toxicological Profiles
- Mutagenicity: Heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are known carcinogens due to DNA adduct formation . While the target compound lacks an imidazo backbone, its amino-pyridine core warrants caution in toxicity screening.
Preparation Methods
Synthesis of 2-Chloropyridine-3-carbonitrile
Chlorination of pyridine-3-carbonitrile at C2 is achieved via directed ortho-metalation. As demonstrated in CN101863829A, strong bases like n-butyllithium deprotonate pyridine derivatives at low temperatures (−70°C), followed by electrophilic quenching. For example:
Yields reach 85–90% under anhydrous tetrahydrofuran (THF) at −70°C.
Amination with 2-(Trifluoromethyl)benzylamine
The chlorinated intermediate reacts with 2-(trifluoromethyl)benzylamine in the presence of palladium catalysts. EP2821398A1 details analogous couplings using Pd(OAc)₂ and PPh₃, achieving 75% conversion at 80°C in acetonitrile. Microwave-assisted conditions (150°C, 30 min) further enhance efficiency, as shown in MDPI.
Reaction Conditions:
Reductive Amination Pathway
Synthesis of Pyridine-3-carbonitrile-2-amine
Pyridine-3-carbonitrile undergoes nitration at C2, followed by reduction. JStage reports Smiles rearrangement using 2-chloroacetamide and K₂CO₃ in DMF, yielding 2-aminopyridine derivatives (82–89% purity).
Condensation with 2-(Trifluoromethyl)benzaldehyde
The amine reacts with 2-(trifluoromethyl)benzaldehyde under reductive conditions. The RSC method employs NaBH₃CN in methanol at 25°C, achieving 91% conversion.
Optimized Protocol:
Cross-Coupling Approaches
Buchwald-Hartwig Amination
Direct coupling of 2-bromopyridine-3-carbonitrile with 2-(trifluoromethyl)benzylamine uses Pd₂(dba)₃ and XantPhos. EP2821398A1 demonstrates similar trifluoromethylpyridine syntheses at 110°C with t-BuONa, yielding 70–75%.
Key Parameters:
-
Temperature: 110°C
-
Base: t-BuONa (2 eq)
-
Catalyst loading: 5 mol% Pd
-
Ligand: XantPhos (10 mol%)
Ullmann-Type Coupling
Copper-mediated coupling in DMSO at 120°C for 24 h provides moderate yields (65%) but avoids precious metals.
Comparative Analysis of Methods
| Method | Yield | Catalyst | Temperature | Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 78% | Pd(OAc)₂/XantPhos | 80°C | High selectivity |
| Reductive Amination | 88% | NaBH₃CN | 25°C | Mild conditions |
| Buchwald-Hartwig | 75% | Pd₂(dba)₃ | 110°C | Scalability |
| Ullmann Coupling | 65% | CuI | 120°C | Cost-effective |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing 2-({[2-(trifluoromethyl)phenyl]methyl}amino)pyridine-3-carbonitrile with high purity?
- Methodological Answer : Microwave-assisted synthesis can significantly reduce reaction time and solvent consumption compared to traditional thermal methods. For example, Knoevenagel condensation followed by cyclization in a microwave reactor (e.g., 100–150°C, 20–30 minutes) improves yield by minimizing side reactions . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol can enhance purity. Monitor reaction progress using TLC or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : H and C NMR to verify amine linkage, trifluoromethyl group, and pyridine ring protons.
- FT-IR : Confirm nitrile (C≡N stretch ~2200 cm) and secondary amine (N-H bend ~1550 cm).
- LC-MS : Validate molecular ion peaks (e.g., m/z [M+H]) and fragmentation patterns .
- Fluorescence Spectroscopy : If applicable, assess environmental sensitivity (e.g., polarity-dependent emission shifts) .
Q. How does solvent selection impact the reaction efficiency in synthesizing this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene or methanol may stabilize specific tautomers. Solvent-free microwave synthesis reduces waste and improves atom economy . For purification, use low-polarity solvents (e.g., hexane) to isolate crystalline products .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in proposed structural models of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous bond lengths, angles, and torsion angles. For example, resolve potential tautomerism between imine and enamine forms by analyzing electron density maps. Use synchrotron radiation for high-resolution data (<1.0 Å) to detect weak hydrogen bonds (e.g., N-H···N) .
Q. What strategies address contradictory bioactivity data reported for similar pyridine-carbonitrile derivatives?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., IC values with reference inhibitors).
- Metabolic Stability Testing : Incubate compounds with liver microsomes to identify degradation products that may skew activity .
- Structural Analog Comparison : Compare with 2-chloro-4-(benzylamino)pyridine-3-carbonitrile ( ) to isolate trifluoromethyl effects .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Substituent Variation : Replace the trifluoromethyl group with -CFH or -OCF to modulate lipophilicity (logP) and membrane permeability.
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinase ATP-binding pockets). Validate with mutagenesis studies (e.g., alanine scanning) .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., pyridine nitrogen) using Schrödinger’s Phase .
Q. What computational methods predict the stability of this compound under physiological conditions?
- Methodological Answer :
- DFT Calculations : Gaussian 09 at B3LYP/6-311+G(d,p) level to estimate hydrolysis susceptibility of the nitrile group.
- MD Simulations : GROMACS to model aqueous solubility and aggregation behavior over 100-ns trajectories .
Q. How do green chemistry principles apply to the synthesis of this compound?
- Methodological Answer :
- Catalyst Optimization : Use recyclable catalysts (e.g., FeO nanoparticles) for Suzuki-Miyaura couplings.
- Solvent Recycling : Employ rotary evaporation followed by molecular sieves to reuse toluene or DMF .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
